2-Fluoro-6-iodobenzamide
Overview
Description
2-Fluoro-6-iodobenzamide is a chemical compound with the molecular formula C7H5FINO . It has a molecular weight of 265.021 and is used for research purposes .
Synthesis Analysis
The synthesis of 2-Fluoro-6-iodobenzamide involves several steps. The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighboring-group participation mechanism .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-iodobenzamide consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom .Scientific Research Applications
PET Imaging and Sigma Receptors
2-Fluoro-6-iodobenzamide has been explored for its potential in positron emission tomography (PET) imaging. Research by Dence, John, Bowen, & Welch (1997) synthesized fluorinated halobenzamides, including 2-fluoro analogs, as ligands for sigma receptors. These compounds showed high affinity for sigma-1 receptors and potential for PET imaging of tissues containing sigma receptors.
Radiopharmaceutical Synthesis
The compound's relevance in synthesizing radiopharmaceuticals for clinical investigations was noted by Libert et al. (2013). They developed a method for the production of 6-18F-fluoro-l-dopa, a radiopharmaceutical for evaluating presynaptic dopaminergic function, where 2-fluoro analogs played a crucial role.
Crystal Structural Analysis
In the field of crystallography, the structural aspects of fluorinated benzamides, including compounds similar to 2-fluoro-6-iodobenzamide, have been studied. Suchetan et al. (2016) reported on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, offering insights into their molecular geometry.
SPECT Imaging and Dopamine Receptors
The use of iodobenzamides in single-photon emission tomography (SPECT) imaging for exploring dopamine receptors in the brain has been demonstrated. Kung et al. (1990) found that iodobenzamide analogs, similar to 2-fluoro-6-iodobenzamide, show specific localization in brain areas with dopamine receptors, suggesting their usefulness in neuroimaging studies.
Antibacterial Applications
A study by Straniero et al. (2023) investigated 2,6-difluorobenzamides for their potential as antibacterial drugs, particularly against Gram-positive bacteria. This research highlights the utility of fluorinated benzamides in developing new antibacterial agents.
Synthesis Methodology
The synthesis of 2-fluoro-6-iodobenzamide itself has been the subject of research, as detailed by Zhao Haoyu, Zhang Qimeng, & J. Tao (2010). They described a process for synthesizing 2-fluoro-6-iodobenzoic acid, demonstrating its commercial viability and potential for large-scale production.
Molecular Docking and FtsZ Inhibition
In the area of molecular docking and drug discovery, Barbier et al. (2023) conducted a study comparing 2,6-difluoro-3-methoxybenzamide with non-fluorinated analogs. Their findings revealed the significance of the fluorination on the drug's ability to inhibit the protein FtsZ, crucial in bacterial cell division.
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNQRXGMTNELSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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